N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine
Overview
Description
N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine is a chemical compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.181 . It is also known as ethyl 4-(4-bromoanilino)benzoate .
Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine consists of a bromophenyl group and a carbethoxyphenyl group attached to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine are not well-documented. Its molecular formula is C15H14BrNO2 and it has a molecular weight of 320.181 .Scientific Research Applications
Synthesis and Material Applications
Synthesis of Complex Organic Compounds
A study by Lygin and Meijere (2009) demonstrated the application of o-Bromophenyl isocyanide (a related compound) in the synthesis of 1-substituted benzimidazoles through reactions with primary amines under CuI catalysis. This process highlights the compound's utility in constructing heterocyclic compounds which are significant in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).
Material Science
Fukuzaki and Nishide (2006) reported the synthesis of Poly[1,2,(4)-phenylenevinyleneanisylaminium], utilizing a compound structurally related to N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, demonstrating significant potential in the development of high-spin organic materials. This research contributes to the advancement of materials science, particularly in the areas of molecular electronics and photonics (Fukuzaki & Nishide, 2006).
Catalysis and Reaction Mechanisms
Catalytic Applications
Research by Hartwig (2008) on palladium-catalyzed coupling reactions of amines with aryl halides (a category to which N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine belongs) has shown the compound's relevance in facilitating the synthesis of arylamines. These reactions are pivotal in producing compounds used in pharmaceuticals, agrochemicals, and materials science, showcasing the compound's importance in catalysis and synthetic chemistry (Hartwig, 2008).
Oxyamination Reactions
Masruri, Willis, and McLeod (2012) explored the intermolecular osmium-catalyzed oxyamination of alkenes using N-(4-toluenesulfonyloxy)carbamates, demonstrating the utility of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine derivatives in the introduction of nitrogen functionalities into organic molecules. This research underscores the compound's role in the development of novel synthetic methodologies (Masruri, Willis, & McLeod, 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(4-bromoanilino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-15(18)11-3-7-13(8-4-11)17-14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUHHIBJFDNROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477555 | |
Record name | N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-bromophenyl)amino)benzoate | |
CAS RN |
458550-44-2 | |
Record name | N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 458550-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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